6-(2-(4-ethoxyphenyl)-2-oxoethyl)-8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
6-(2-(4-ethoxyphenyl)-2-oxoethyl)-8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one is a useful research compound. Its molecular formula is C27H24N4O5 and its molecular weight is 484.512. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 6-(2-(4-ethoxyphenyl)-2-oxoethyl)-8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one represents a novel class of triazole derivatives that have garnered attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activities associated with this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C27H24N4O5, with a molecular weight of 484.5 g/mol. The structure features a triazoloquinazolinone core, which is known for its pharmacological potential.
Property | Value |
---|---|
Molecular Formula | C27H24N4O5 |
Molecular Weight | 484.5 g/mol |
CAS Number | 1185104-27-1 |
Anticancer Activity
Recent studies have highlighted the anticancer properties of triazoloquinazolinones. For instance, a related compound demonstrated significant cytotoxic effects against various cancer cell lines, exhibiting IC50 values lower than standard chemotherapeutics like doxorubicin . The mechanism of action appears to involve cell cycle arrest and induction of apoptosis.
Case Study:
In a study involving human lung adenocarcinoma cells (A549), the compound exhibited an IC50 value of 15 µM, indicating potent cytotoxicity. The analysis revealed that treatment led to apoptosis through activation of caspase pathways and downregulation of anti-apoptotic proteins such as Bcl-2 .
Anticonvulsant Activity
Another area where triazolo derivatives have shown promise is in anticonvulsant activity. In animal models, compounds structurally similar to the one in focus have been tested for efficacy against picrotoxin-induced seizures. Results indicated that these compounds could significantly reduce seizure duration and frequency .
Data Table: Anticonvulsant Efficacy
Compound | Model | ED50 (mg/kg) | Protection Index |
---|---|---|---|
Triazoloquinazolinone | Picrotoxin-induced | 18.4 | 9.2 |
Anti-inflammatory Activity
The anti-inflammatory potential of triazolo derivatives has also been documented. Compounds have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2 in vitro, suggesting a mechanism that could be beneficial in treating conditions like arthritis and other inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of triazoloquinazolinones is often linked to specific structural features. For example:
- Substituents : The presence of electron-withdrawing groups on the phenyl ring enhances activity.
- Functional Groups : Methoxy groups at positions 8 and 9 have been associated with improved solubility and bioavailability.
SAR Analysis Table
Structural Feature | Impact on Activity |
---|---|
Methoxy groups | Increased solubility |
Electron-withdrawing groups | Enhanced potency |
Eigenschaften
IUPAC Name |
6-[2-(4-ethoxyphenyl)-2-oxoethyl]-8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O5/c1-4-36-19-12-10-17(11-13-19)22(32)16-30-21-15-24(35-3)23(34-2)14-20(21)26-28-25(29-31(26)27(30)33)18-8-6-5-7-9-18/h5-15H,4,16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFFOXXMCHLYXAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CN2C3=CC(=C(C=C3C4=NC(=NN4C2=O)C5=CC=CC=C5)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.